molecular formula C18H22ClN3O2 B6440522 2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2549006-18-8

2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B6440522
CAS No.: 2549006-18-8
M. Wt: 347.8 g/mol
InChI Key: AHRODEKAKCVCRR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4-chlorophenoxy group, a methyl-substituted propan-1-one core, and an azetidine ring functionalized with a 4-methylpyrazole moiety. The 4-chlorophenoxy moiety may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-13-8-20-22(9-13)12-14-10-21(11-14)17(23)18(2,3)24-16-6-4-15(19)5-7-16/h4-9,14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRODEKAKCVCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity (Reported) References
2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one C₂₀H₂₄ClN₃O₂ Azetidine-pyrazole core, 4-chlorophenoxy, methyl-propanone Not explicitly reported (inferred from analogs)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O Pyrazole-ethanone, 4-chlorophenyl Anticancer, antimicrobial (hypothesized)
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C₂₂H₂₄ClN₂O Pyrazoline core, 4-chlorophenyl, isopropylphenyl Antitumor, antioxidant
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C₂₅H₁₉Cl₂N₂O₂ Pyrazole-chalcone hybrid, dichlorophenyl, methoxyphenyl Antifungal, antibacterial

Structural Analysis

  • Azetidine vs. Pyrazoline/Pyrazole Cores : The azetidine ring in the target compound introduces conformational rigidity compared to pyrazoline (five-membered dihydropyrazole) or pyrazole cores in analogs. This rigidity may enhance binding specificity to biological targets, such as enzymes or receptors .
  • Substituent Effects: The 4-chlorophenoxy group distinguishes the target compound from analogs with simpler chlorophenyl or dichlorophenyl substituents. This group likely increases metabolic stability and lipophilicity compared to compounds like those in and .

Spectroscopic and Crystallographic Data

  • NMR and UV Spectroscopy: The target compound’s ¹H-NMR would show signals for azetidine protons (~δ 3.5–4.0 ppm), pyrazole protons (~δ 7.5–8.5 ppm), and aromatic protons from the chlorophenoxy group (~δ 6.8–7.4 ppm). Similar patterns are observed in analogs (e.g., ).
  • Crystallography : Programs like SHELXL and ORTEP are critical for resolving azetidine-pyrazole conformations. For example, the pyrazole ring in adopts a planar geometry, while azetidine’s smaller ring may induce puckering .

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